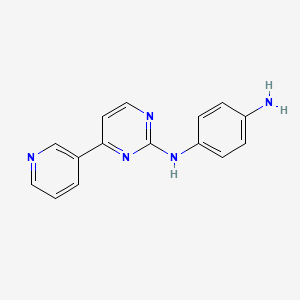

N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine

Description

Properties

IUPAC Name |

4-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5/c16-12-3-5-13(6-4-12)19-15-18-9-7-14(20-15)11-2-1-8-17-10-11/h1-10H,16H2,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBQBVVEKOXUHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)NC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine typically involves a multi-step process. One common method includes the use of a Curtius rearrangement, which is a chemical reaction that transforms an acyl azide into an isocyanate, followed by hydrolysis to form the desired amine . The reaction conditions often involve the use of stannous chloride and bases like potassium carbonate for neutralization, followed by extraction with ethyl acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize automated systems and optimized reaction conditions to ensure high yield and purity. The use of protective groups and intermediate compounds is common to facilitate the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro compounds, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine involves multi-step organic reactions, often utilizing pyridine and pyrimidine derivatives as starting materials. Characterization methods include:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure.

- Mass Spectrometry : Confirms the molecular weight and purity.

- Infrared Spectroscopy (FTIR) : Identifies functional groups within the compound .

Biological Activities

This compound exhibits a range of biological activities:

Anticancer Properties

Research indicates that this compound may inhibit specific protein kinases involved in cancer progression. For instance, it has been associated with the inhibition of Bcr-Abl tyrosine kinase, which is crucial in chronic myelogenous leukemia (CML) treatment .

Antimicrobial Activity

Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. For example, compounds synthesized from similar scaffolds demonstrated effectiveness against Staphylococcus aureus and Candida albicans .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases . The nitrogen atoms in its structure can form hydrogen bonds with biological targets, enhancing its interaction with receptors involved in cellular signaling pathways.

Case Study 1: Anticancer Activity

A study published in Nature Reviews Cancer detailed the efficacy of this compound as a selective inhibitor of Bcr-Abl. The compound was tested in vitro and showed significant reduction in cell viability in CML cell lines. Further studies are required to evaluate its effectiveness in vivo .

Case Study 2: Antimicrobial Efficacy

In a study evaluating new derivatives for antimicrobial properties, this compound was tested against various bacterial strains. Results indicated that it exhibited strong inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound can effectively disrupt the proliferation of cancer cells . The molecular pathways involved include the inhibition of the Bcr-Abl tyrosine kinase, which is implicated in chronic myelogenous leukemia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine is unique due to its specific structural features that allow it to serve as a versatile intermediate in the synthesis of various tyrosine kinase inhibitors. Its ability to undergo multiple chemical reactions and form stable complexes with metals makes it a valuable compound in both research and industrial applications .

Biological Activity

N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 150784-74-0

- Molecular Formula : C15H13N5

- Molecular Weight : 263.3 g/mol

- Purity : Typically around 95% to 98% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation:

- Inhibition of Kinases : The compound has been shown to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

- Antiviral Activity : Studies indicate that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. The mechanism involves interference with viral replication processes .

Case Studies and Experimental Data

Recent studies have provided insights into the efficacy of this compound in various biological contexts:

Synthesis and Derivatives

The synthesis of this compound has been optimized for producing high yields and purity. Variants such as 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene have also been explored for enhanced biological activity .

Q & A

Basic: What are the established synthetic routes for N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,4-diamine?

The compound is typically synthesized via multi-step reactions involving condensation and functional group modifications. A common approach involves coupling 4-(pyridin-3-yl)pyrimidin-2-amine with 1,4-diaminobenzene derivatives under reflux conditions in n-butanol with catalytic HCl. For example, a protocol using p-phenylenediamine and a pyrimidine precursor under acidic conditions (1.25 M HCl in ethanol) at 160°C for 18 hours has been reported . Key parameters include temperature control and stoichiometric ratios to minimize side products.

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Optimization involves systematic variation of:

- Catalysts : Acidic conditions (e.g., HCl) enhance nucleophilic substitution .

- Solvents : Polar aprotic solvents like DMF improve solubility of aromatic intermediates .

- Temperature : Controlled heating (e.g., 160°C) ensures complete cyclization while avoiding decomposition .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity. A comparative study showed that using NaOtBu as a base increased yields by 15–20% in analogous pyrimidine syntheses .

Basic: What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyridinylpyrimidine linkage .

- Mass spectrometry : High-resolution Q-TOF MS validates molecular weight (e.g., [M+H]⁺ at m/z 300.1352) .

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98% required for pharmaceutical impurities) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines bond lengths and angles. For example, a related compound (N,N′-bis(4-pyridylmethylene)benzene-1,4-diamine) showed planar geometry with dihedral angles <5° between aromatic rings, confirmed via SHELX refinement . Discrepancies in torsion angles (e.g., pyridinyl vs. pyrimidinyl rotations) are resolved by comparing calculated and observed diffraction patterns .

Basic: What role does this compound play in kinase inhibitor research?

It serves as a structural analog in developing tyrosine kinase inhibitors (TKIs). For instance, derivatives of this scaffold have shown selectivity for c-Jun N-terminal kinase (JNK3) over p38α MAPK, attributed to the pyridinylpyrimidine moiety’s hydrogen-bonding interactions with kinase ATP-binding pockets .

Advanced: How can structure-activity relationships (SAR) guide the design of selective kinase inhibitors?

SAR studies focus on:

- Substituent effects : Adding methylthio groups at C2 of the imidazole ring (e.g., compound 48m) increases JNK3 selectivity by 12-fold compared to unmodified analogs .

- Docking simulations : Molecular dynamics (MD) models predict binding affinities; e.g., pyridinyl nitrogen interactions with Lys93 in JNK3 improve inhibitory potency .

Basic: How is this compound analyzed as a pharmaceutical impurity?

As an Imatinib impurity (Impurity 6), it is quantified using:

- HPLC-UV : A C18 column with isocratic elution (acetonitrile:phosphate buffer, pH 3.0) achieves baseline separation .

- Method validation : Parameters include linearity (R² >0.99), LOQ (0.05 μg/mL), and recovery (98–102%) per ICH guidelines .

Advanced: How to address contradictions in impurity profiling data across laboratories?

Discrepancies often arise from:

- Column variability : Batch-to-batch differences in C18 stationary phases affect retention times. Standardization using USP reference columns is recommended .

- Sample preparation : Sonication time (10–15 min) and filtration (0.22 μm PVDF) minimize particulate interference .

Basic: What safety precautions are required when handling this compound?

- PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential dust formation .

- Storage : Ambient temperature in airtight containers, away from oxidizers .

Advanced: How to validate computational models predicting its physicochemical properties?

Validate against experimental

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.